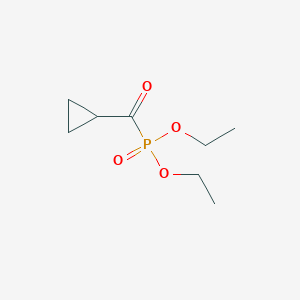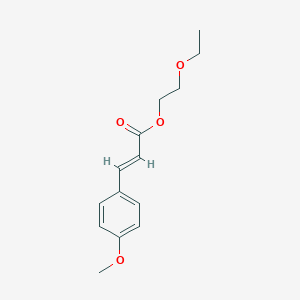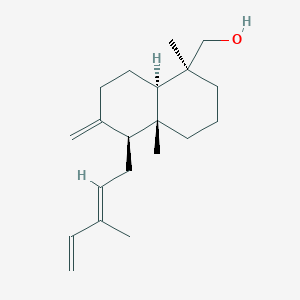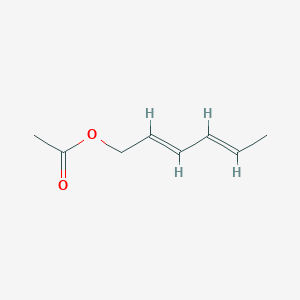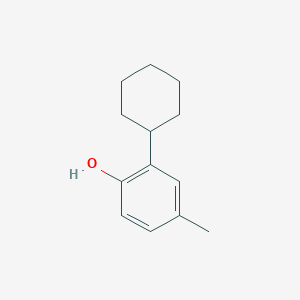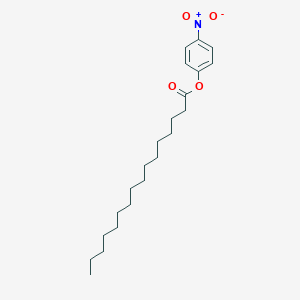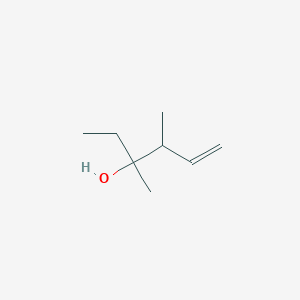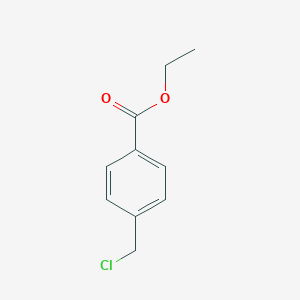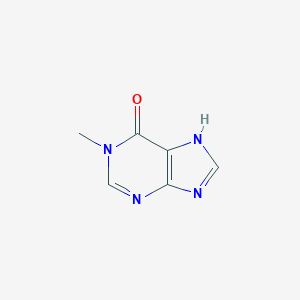
Pentamethoxyphosphorane
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of Pentamethoxyphosphorane includes the arrangement of atoms and the chemical bonds that hold the atoms together . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of the Pentamethoxyphosphorane molecule .Physical And Chemical Properties Analysis
Pentamethoxyphosphorane has several physical and chemical properties. It has 5 hydrogen bond acceptors and 0 hydrogen bond donors. It also has 5 freely rotating bonds . More detailed physical and chemical properties would require specific experimental measurements .Wissenschaftliche Forschungsanwendungen
Antiprotozoal Activity and Pharmacokinetics : Pentamidine isethionate, an aromatic diamidine, has been identified as an effective antiprotozoal agent, particularly in the treatment of Pneumocystis carinii pneumonia in infants and immunodeficient adults and children (Goa & Campoli-Richards, 1987).
Cancer Therapeutic Potential : Recent studies have shown that Pentamidine can inhibit the expression of hypoxia-inducible factor-1α in cancer cells, suggesting potential as a cancer therapeutic reagent (Jung, Suh, Suh, Baek, & Park, 2011).
Drug Delivery Systems : Research has been conducted on using mesoporous silica nanoparticles for encapsulation and controlled release of Pentamidine, which could be a promising system to achieve a controlled release of this drug (Peretti et al., 2018).
Liposome Formulation for Oncology Applications : Development of a liposome pentamidine formulation has shown potential for greater tumor accumulation and lower drug exposure to vulnerable tissues, which could be significant in the treatment of solid tumors (Mérian et al., 2015).
Treatment of Protozoal Diseases : Pentamidine isethionate has also been used for the treatment of other protozoal diseases such as Trypanosoma brucei gambiense and leishmaniasis (Pearson & Hewlett, 1985).
Adverse Effects and Toxicity : Despite its therapeutic benefits, Pentamidine is associated with a range of adverse effects including nephrotoxicity, hypotension, and hypoglycemia, especially when used for Pneumocystis carinii pneumonia in AIDS patients (Wispelwey & Pearson, 1990).
Role in Hematological Complications : Pentamidine isethionate has been reported to cause hematological complications such as anemia, leukopenia, and thrombocytopenia (Kempin, Jackson, & Edwards, 1977).
Cardiotoxicity and Arrhythmias : There have been cases reported of pentamidine-induced cardiotoxicity and arrhythmias, emphasizing the need for careful monitoring during therapy (Bibler, Chou, Toltzis, & Wade, 1988).
Safety and Hazards
Eigenschaften
IUPAC Name |
pentamethoxy-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15O5P/c1-6-11(7-2,8-3,9-4)10-5/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKFHBSHEPXQGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(OC)(OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391391 | |
| Record name | PENTAMETHOXYPHOSPHORANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentamethoxyphosphorane | |
CAS RN |
1455-07-8 | |
| Record name | PENTAMETHOXYPHOSPHORANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



